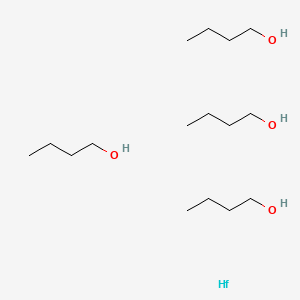
Butan-1-ol;hafnium
Overview
Description
Butan-1-ol; hafnium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a combination of butan-1-ol, which is an alcohol with four carbon atoms, and hafnium, a transition metal with the atomic number 72.
Scientific Research Applications
Solvent and Synthetic Intermediate (Butan-1-ol)
Butan-1-ol is widely used as a solvent in pharmaceutical and chemical industries due to its nonpolar nature. It serves as a solvent in coating industries and is utilized as a diluent/reactant in the manufacture of urea-formaldehyde and melamine-formaldehyde resins .
Biobutanol Production (Butan-1-ol)
Research is ongoing to develop genetically modified strains suitable for continuous fermentation to synthesize butanol. Modified E. coli strains have been explored to enhance butanol production .
Materials Science (Hafnium)
Hafnium’s unique properties are crucial in developing innovative technologies in materials science, contributing to new discoveries .
Nuclear Physics (Hafnium)
Due to its ability to absorb neutrons, hafnium is important for nuclear applications, including use in nuclear reactor control rods .
Advanced Engineering (Hafnium)
Hafnium’s high melting point and strength at elevated temperatures make it valuable for aerospace applications and high-temperature alloys .
Semiconductor Manufacturing (Hafnium)
Hafnium plays a significant role in the manufacturing of semiconductors, where it contributes to the development of next-generation semiconductor technologies .
Cancer Theranostics (Hafnium)
Advances in hafnium-based nanomaterials are being made for cancer imaging and diagnosis, acting as contrast enhancement agents and offering potential in cancer therapeutics .
Combustion Research (Butan-1-ol)
The thermal decomposition of 1-butanol is an important process studied in combustion research at high temperatures .
Mechanism of Action
Target of Action
The primary target of Butan-1-ol is the enzyme Haloalkane dehalogenase found in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these bacteria . Hafnium, on the other hand, is commonly used in nuclear reactors and other high-temperature applications .
Mode of Action
Butan-1-ol interacts with its target, the Haloalkane dehalogenase, in a yet to be fully understood mechanism . Hafnium oxide nanoparticles have been synthesized through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material .
Biochemical Pathways
Butan-1-ol is involved in various biochemical pathways. It is produced in small amounts in humans by gut microbes . It is also involved in the oxidation process catalyzed by yeast alcohol dehydrogenase .
Pharmacokinetics
It is known that it has a molecular weight of 741216 and a chemical formula of C4H10O .
Result of Action
The result of Butan-1-ol action can lead to various biochemical reactions. For instance, it has been used as a catalyst in the dehydrogenation and consecutive bimolecular condensation of a primary alcohol . The effects of Hafnium action are largely dependent on its application, particularly in high-temperature environments .
Action Environment
The action of Butan-1-ol and Hafnium can be influenced by various environmental factors. For instance, the efficiency of Butan-1-ol in the dehydrogenation process can be affected by the nature of carbonaceous materials used in the preparation of hybrid catalysts . The stability and efficacy of Hafnium are influenced by the temperature of its environment, given its common use in high-temperature applications .
properties
IUPAC Name |
butan-1-ol;hafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGKURXFKLBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40HfO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584822 | |
| Record name | Butan-1-ol--hafnium (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butan-1-ol;hafnium | |
CAS RN |
22411-22-9 | |
| Record name | Butan-1-ol--hafnium (4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium n-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















